methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate
Description
Methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate is a sulfonamide-containing acrylate ester characterized by an (E)-configured α,β-unsaturated ester backbone, a 4-fluorophenylsulfonyl group at the α-position, and an anilino substituent at the β-position. The compound’s synthesis typically involves nucleophilic substitution or Michael addition reactions, followed by sulfonylation. Key characterization techniques include thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) for structural elucidation . Mass spectrometry (MS) and elemental analysis confirm molecular weight and purity.
Properties
IUPAC Name |
methyl (E)-3-anilino-2-(4-fluorophenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-22-16(19)15(11-18-13-5-3-2-4-6-13)23(20,21)14-9-7-12(17)8-10-14/h2-11,18H,1H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVMFQFQXMMQTO-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=CC=C1)/S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluorophenylsulfonyl Acrylate Intermediate
The core sulfonyl-acrylate scaffold is often constructed via nucleophilic substitution. In a representative approach (Scheme 1), methyl 3-chloro-2-sulfonylacrylate is reacted with sodium 4-fluorophenylsulfinate under phase-transfer conditions:
Reaction Conditions
- Substrate : Methyl 3-chloro-2-sulfonylacrylate (1.0 equiv)
- Nucleophile : Sodium 4-fluorophenylsulfinate (1.2 equiv)
- Catalyst : Tetrabutylammonium chloride (20 mol%)
- Solvent : Water/THF (1:1 v/v)
- Temperature : 80°C, 12 h
- Yield : 68–72%
The sulfinate anion displaces the chloride, forming the sulfonyl-acrylate intermediate. Phase-transfer catalysts enhance reactivity by solubilizing ionic species in organic media.
Michael Addition of Aniline
The anilino group is introduced via Michael addition to the α,β-unsaturated ester:
Reaction Conditions
- Substrate : Methyl 2-[(4-fluorophenyl)sulfonyl]acrylate (1.0 equiv)
- Nucleophile : Aniline (1.5 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Dichloromethane
- Temperature : 25°C, 6 h
- Yield : 85–89%
The reaction proceeds through a conjugate addition mechanism, with triethylamine deprotonating aniline to enhance nucleophilicity. Stereoselectivity arises from the (E)-configuration of the acrylate, favoring anti-addition.
One-Pot Sulfonation-Condensation Approach
Direct Coupling Using Sulfonyl Chlorides
A streamlined method employs 4-fluorophenylsulfonyl chloride as a sulfonating agent (Scheme 2):
Reaction Conditions
- Substrate : Methyl 3-anilinoacrylate (1.0 equiv)
- Sulfonating Agent : 4-Fluorophenylsulfonyl chloride (1.1 equiv)
- Base : Pyridine (3.0 equiv)
- Solvent : Acetonitrile
- Temperature : 0°C → 25°C, 8 h
- Yield : 74–78%
Pyridine neutralizes HCl, driving the reaction to completion. This method avoids isolation of intermediates but requires strict temperature control to prevent acrylate polymerization.
Oxazolone Ring-Opening Strategy
Formation of Oxazolone Intermediate
Oxazolones serve as versatile precursors for acrylate derivatives (Scheme 3):
Reaction Conditions
- Substrate : 4-Chlorobenzaldehyde (1.0 equiv)
- Reagent : N-Acetylglycine (1.2 equiv)
- Activator : Acetic anhydride (2.0 equiv)
- Solvent : Toluene
- Temperature : 110°C, 4 h
- Yield : 82%
The resulting oxazolone undergoes ring-opening with 4-fluorophenylsulfonamide:
Reaction Conditions
- Substrate : Oxazolone (1.0 equiv)
- Nucleophile : 4-Fluorophenylsulfonamide (1.1 equiv)
- Catalyst : DMAP (10 mol%)
- Solvent : THF
- Temperature : 60°C, 6 h
- Yield : 65–70%
Comparative Analysis of Methods
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve sulfonate reactivity but may promote ester hydrolysis. Mixed solvent systems (THF/H2O) balance solubility and stability.
Catalytic Enhancements
Phase-transfer catalysts (e.g., TBAB) increase reaction rates by 30–40% in biphasic systems. Recent studies show Ca(NTf2)2 activates sulfonyl fluorides for efficient coupling with anilines.
Stereochemical Control
The (E)-configuration is preserved using bulky bases (e.g., DIPEA) that minimize double-bond isomerization. Microwave irradiation (100°C, 30 min) enhances selectivity to >95% (E) in model systems.
Emerging Techniques
Flow Chemistry
Continuous-flow reactors enable precise control of exothermic sulfonation steps, reducing decomposition and improving yields (82–85%).
Enzymatic Sulfonation
Pilot studies using aryl sulfotransferases demonstrate regioselective sulfonation under mild conditions (pH 7.4, 37°C), though yields remain modest (55–60%).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Sulfoxides and sulfides.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Materials Science: It can be incorporated into polymer matrices to modify their physical and chemical properties.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Protein Labeling: It can be used in biochemical assays to label proteins and study their interactions.
Medicine:
Drug Development: Due to its unique structure, the compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives, providing enhanced performance characteristics.
Mechanism of Action
The mechanism by which methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate exerts its effects involves the interaction with specific molecular targets. The anilino group can form hydrogen bonds with active site residues of enzymes, while the fluorophenyl sulfonyl group can engage in hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, thereby exerting the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Electron-Withdrawing Groups : The 4-fluorophenyl and 2,4-dichlorophenyl groups enhance electrophilicity at the sulfonyl moiety, influencing reactivity in nucleophilic substitutions .
- Stereochemistry : The E-configuration in the target compound promotes planar geometry, facilitating conjugation and resonance stabilization, whereas Z-isomers (e.g., ) exhibit steric hindrance between substituents.
- Hydrogen Bonding : Intramolecular N–H⋯O(sulfonyl) interactions in the target compound and dichlorophenyl analog () stabilize molecular conformation via resonance-assisted hydrogen bonding (RAHB), critical for crystal packing and biological activity .
Crystallographic and Computational Analysis
- Software Tools : Structural determinations for analogs (e.g., ) rely on SHELX for refinement and ORTEP for visualization, ensuring high-resolution molecular models .
- Graph Set Analysis : Hydrogen-bonding patterns in crystals (e.g., RAHB in ) follow Etter’s rules, with graph-set descriptors categorizing interactions as $ S(6) $ or $ R_2^2(8) $ motifs .
Biological Activity
Methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Anilino group : Contributes to hydrogen bonding and potential interactions with biological targets.
- Fluorophenyl sulfonyl group : Enhances lipophilicity and metabolic stability, which may influence its biological properties.
Molecular Formula : C₁₆H₁₄FNO₄S
CAS Number : 1327184-30-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The anilino group can form hydrogen bonds with active site residues, while the sulfonyl group may engage in hydrophobic interactions, leading to inhibition of enzyme activity.
- Protein Modulation : The compound may alter protein functions through binding interactions, impacting various signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
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Anticancer Activity :
- Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine atom may enhance these effects due to increased reactivity and interaction with cellular targets.
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Antimicrobial Properties :
- Preliminary investigations suggest potential antibacterial activity, possibly through interference with bacterial enzyme systems.
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Anti-inflammatory Effects :
- The compound's ability to modulate inflammatory pathways has been noted in related studies, suggesting it could serve as a lead compound for developing anti-inflammatory agents.
Research Findings and Case Studies
A summary of relevant research findings is presented in the following table:
Q & A
Q. What are the optimal synthetic routes for methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Prepare the sulfonyl precursor via nucleophilic substitution of 4-fluorophenyl sulfonyl chloride with a suitable acrylate intermediate.
- Step 2: Introduce the anilino group via a Michael addition or condensation reaction under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Step 3: Ensure stereochemical control (E-configuration) by using bulky bases like DBU to minimize isomerization .
- Validation: Monitor reactions using TLC and purify via column chromatography. Confirm the product’s geometry using NOESY NMR or X-ray crystallography .
Q. How is the crystal structure of this compound determined using X-ray diffraction?
Methodological Answer:
- Data Collection: Use a single-crystal X-ray diffractometer (e.g., Bruker SMART APEX) with Mo-Kα radiation (λ = 0.71073 Å). Mount crystals on a loop at 100 K to minimize thermal motion .
- Structure Solution: Employ direct methods in SHELXS or SHELXD for phase determination. For refinement, use SHELXL with least-squares minimization against F² .
- Key Parameters: Typical space groups for acrylate derivatives are P1 or P2₁/n. Unit cell dimensions (e.g., a = 6.363 Å, b = 9.470 Å, c = 13.981 Å for a related compound) should align with Z values for molecular packing .
Q. What analytical techniques validate the compound’s purity and structural integrity?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column (MeCN/H₂O gradient) to assess purity (>95%).
- Spectroscopy:
- ¹H/¹³C NMR: Confirm substituent integration and coupling constants (e.g., J = 12–16 Hz for E-alkene protons) .
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
- Thermal Analysis: DSC/TGA can detect decomposition points (>200°C for stable acrylates) .
Advanced Research Questions
Q. How are contradictions in crystallographic data resolved during refinement?
Methodological Answer:
- Data Validation: Use tools like PLATON to check for missed symmetry, twinning, or disorder. For example, a high Rint (>0.05) may indicate twinning, requiring integration in a lower-symmetry space group .
- Disorder Modeling: Split occupancy for disordered atoms (e.g., solvent molecules) and apply restraints (ISOR, DELU) to thermal parameters.
- Validation Metrics: Ensure final R₁ < 0.05 and wR₂ < 0.12. For high-resolution data (<1 Å), anisotropic refinement of non-H atoms is critical .
Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?
Methodological Answer:
- Graph Set Analysis: Use Etter’s notation (e.g., D = donor, A = acceptor) to classify motifs. For example, C–H···O interactions in related acrylates form C(6) chains or R₂(8) rings .
- Software Tools: Mercury (CCDC) or CrystalExplorer can visualize and quantify interactions. Calculate interaction energies using Hirshfeld surface analysis (e.g., dnorm plots) .
- Case Study: Weak C–H···O bonds (D···A = 3.2–3.5 Å) may stabilize molecular chains along the c-axis, as seen in ethyl 3-(2,4-difluorophenoxy)acrylate derivatives .
Q. What strategies optimize reaction yields in sterically hindered synthesis conditions?
Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. For example, DMF increases solubility of sulfonyl precursors by 40% compared to THF .
- Catalysis: Employ Pd(OAc)₂/Xantphos for cross-coupling steps (yield improvement from 55% to 82%) .
- Microwave Assistance: Reduce reaction time (e.g., 30 min vs. 12 h) for condensation steps while maintaining >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
